N-Allylmethylamine

Catalog No.
S662034
CAS No.
627-37-2
M.F
C4H9N
M. Wt
71.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Allylmethylamine

CAS Number

627-37-2

Product Name

N-Allylmethylamine

IUPAC Name

N-methylprop-2-en-1-amine

Molecular Formula

C4H9N

Molecular Weight

71.12 g/mol

InChI

InChI=1S/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H3

InChI Key

IOXXVNYDGIXMIP-UHFFFAOYSA-N

SMILES

CNCC=C

Canonical SMILES

CNCC=C

Material Science:

  • Photocatalysis: N-Allylmethylamine acts as a functional monomer that coordinates with cadmium (Cd(II)) and zinc (Zn(II)) ions. This combination forms poly(methyl methacrylate-butyl methacrylate-N-allylmethylamine) (PMBA) films, which serve as building blocks for photocatalytic cells. These cells have the potential to convert light energy into chemical energy through a process called photocatalysis [].

Biomaterials:

  • Macrophage Reprogramming: Macrophages are immune cells that play a crucial role in wound healing and inflammation. Research suggests that N-Allylmethylamine might influence the activation and behavior of macrophages when incorporated into biomaterials. This research is ongoing, and further investigation is needed to understand the specific effects and potential applications [].

Organic Chemistry:

  • Synthesis of other chemicals: N-Allylmethylamine serves as a starting material for the synthesis of various other organic compounds, including N-allyl-α,α-dichloro-N-methylacetamide []. This research falls under the broader field of organic chemistry, which focuses on the properties, behavior, and synthesis of carbon-based molecules.

N-Allylmethylamine is an organic compound with the molecular formula C4H9NC_4H_9N and a molecular weight of 71.12 g/mol. It is classified as a primary amine, characterized by the presence of both an allyl group and a methylamine moiety. This compound is typically a colorless liquid with a pungent odor and is known for its flammability and toxicity. The compound is represented by the CAS number 627-37-2 and has various applications in chemical synthesis and research.

N-Allylmethylamine itself doesn't have a well-defined mechanism of action in biological systems. Its significance lies in its role as a precursor for other chemicals that might have specific mechanisms.

N-Allylmethylamine is likely flammable and may irritate the skin and eyes upon contact. Detailed hazard information is not readily available, but as a primary amine, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

  • Alkylation Reactions: It can act as a nucleophile, participating in alkylation reactions to form more complex amines.
  • Condensation Reactions: N-Allylmethylamine can undergo condensation reactions with carbonyl compounds to form imines or enamines.
  • Hydrogenation: The double bond in the allyl group can be hydrogenated under appropriate conditions, leading to saturated amines.

In one specific synthesis method, N-Allylmethylamine is produced by reacting allyl chloride or propargyl bromide with methylamine in an aqueous solution, followed by acidification and extraction processes .

The synthesis of N-Allylmethylamine can be accomplished through several methods:

  • Direct Alkylation: A common method involves the reaction of methylamine with allyl chloride or propargyl bromide in water at room temperature. The process includes stirring the mixture for several hours, followed by acidification and extraction steps to isolate the product .
  • Alternative Routes: Other synthetic approaches may involve using different alkyl halides or modifying reaction conditions to optimize yield and purity.

N-Allylmethylamine finds various applications in different fields:

  • Chemical Synthesis: It serves as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Functional Monomer: It is utilized as a functional monomer in polymerization reactions to create specialized materials .
  • Research: Its unique properties make it valuable for studying non-covalent interactions in molecular chemistry .

Research into the interactions of N-Allylmethylamine has revealed insights into its conformational landscape when hydrated. Studies utilizing rotational spectroscopy have identified stable conformers of N-Allylmethylamine monohydrate, showing that it forms strong hydrogen bonds with water molecules. These interactions significantly influence its stability and reactivity compared to other amines .

N-Allylmethylamine shares structural similarities with several other amines. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
MethylamineCH5NCH_5NSimplest primary amine; no double bonds
DimethylamineC2H7NC_2H_7NSecondary amine; two methyl groups attached
TrimethylamineC3H9NC_3H_{9}NTertiary amine; three methyl groups
AllylamineC3H7NC_3H_7NContains only an allyl group without methyl amine

Uniqueness of N-Allylmethylamine

N-Allylmethylamine is unique due to its combination of an allyl group and a primary amine functionality, allowing it to participate in both nucleophilic substitution reactions and polymerization processes. Its ability to form stable complexes with water also distinguishes it from simpler amines, influencing its chemical behavior in various environments .

XLogP3

0.4

Boiling Point

65.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

627-37-2

Wikipedia

Allylmethyl amine

Dates

Modify: 2023-08-15

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